Gliclazide is a second-generation sulfonylurea compound widely studied for its role in scientific research, particularly in the field of diabetes. [] It is classified as a hypoglycemic agent due to its ability to lower blood glucose levels. [] Gliclazide is commonly employed in research investigating the treatment of Type 2 diabetes and its associated complications. []
Gliclazide's primary mechanism of action involves binding to sulfonylurea receptors (SUR1) on pancreatic beta cells. [, ] This binding blocks ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-gated calcium channels. [, ] The influx of calcium ions triggers the exocytosis of insulin-containing granules, increasing insulin secretion and ultimately lowering blood glucose levels. [, ]
Beyond its pancreatic action, Gliclazide may exert extra-pancreatic effects. Studies suggest it can potentially enhance insulin sensitivity in peripheral tissues like skeletal muscle. [, ] It might also influence glucose metabolism by interacting with glucose transporters (GLUT). [] Some studies propose a role for Gliclazide in reducing oxidative stress within cells, possibly contributing to its protective effects against diabetes-related complications. [, ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5